Eushearilide

Description

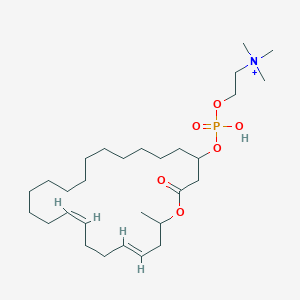

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H55NO6P+ |

|---|---|

Molecular Weight |

544.7 g/mol |

IUPAC Name |

2-[hydroxy-[[(17Z,21E)-24-methyl-2-oxo-1-oxacyclotetracosa-17,21-dien-4-yl]oxy]phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C29H54NO6P/c1-27-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-28(26-29(31)35-27)36-37(32,33)34-25-24-30(2,3)4/h10,12,18,20,27-28H,5-9,11,13-17,19,21-26H2,1-4H3/p+1/b12-10-,20-18+ |

InChI Key |

WGANTNZMHNAPOP-PIBIUACVSA-O |

Isomeric SMILES |

CC1C/C=C/CC/C=C\CCCCCCCCCCCCC(CC(=O)O1)OP(=O)(O)OCC[N+](C)(C)C |

Canonical SMILES |

CC1CC=CCCC=CCCCCCCCCCCCCC(CC(=O)O1)OP(=O)(O)OCC[N+](C)(C)C |

Synonyms |

eushearilide |

Origin of Product |

United States |

Discovery and Definitive Structural Elucidation of Eushearilide

Isolation Source and Early Identification of Eushearilide

This compound was first discovered and isolated during a screening program for novel antifungal agents. researchgate.netnih.gov The producing organism was identified as the fungus Eupenicillium shearii (strain IFM54447). researchgate.netnih.gov This fungus is a member of the phylum Ascomycota. frontiersin.org

For the production of this compound, E. shearii was cultivated on a suitable medium to encourage the biosynthesis of secondary metabolites. The fermented substrate was then subjected to extraction processes to isolate the crude natural product mixture. Subsequent purification steps led to the isolation of pure this compound. mdpi.com

Initial investigations into the biological properties of this compound revealed significant antifungal activity. researchgate.netnih.gov The compound was shown to be effective against a variety of fungi and yeasts, including several species that are pathogenic to humans. researchgate.netnih.gov Early reports documented its inhibitory action against fungi such as Aspergillus fumigatus and various species of Trichophyton and Candida. researchgate.netnih.gov Further studies have since confirmed its broad-spectrum antimicrobial activity, not only against fungi but also against certain bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.netresearchgate.net

| Target Organism | Type | Reported Activity |

|---|---|---|

| Aspergillus fumigatus | Fungus (Human Pathogen) | Antifungal Activity researchgate.netnih.gov |

| Trichophyton spp. | Fungus (Human Pathogen) | Antifungal Activity researchgate.netnih.gov |

| Candida spp. | Yeast (Human Pathogen) | Antifungal Activity researchgate.netnih.gov |

| Cryptococcus neoformans | Yeast (Human Pathogen) | Antifungal Activity researchgate.net |

Evolution of this compound Chemical Structure Assignment

The process of determining the exact chemical structure of this compound was a multi-step endeavor, beginning with spectroscopic analysis and culminating in synthetic confirmation.

The initial structural elucidation of this compound was accomplished using a combination of standard spectroscopic techniques. nih.gov High-resolution mass spectrometry (HRMS) was used to establish the molecular formula. frontiersin.orgnih.gov Comprehensive analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC) experiments, allowed for the determination of the compound's planar structure and the connectivity of its atoms. frontiersin.orgnih.gov Additional data from Infrared (IR) and Ultraviolet (UV) spectroscopy provided information about the functional groups present in the molecule. researchgate.netnih.gov Based on this collective data, this compound was initially proposed to be a 24-membered macrolide—a large ring structure—containing a non-conjugated diene and a choline (B1196258) phosphate (B84403) ester moiety. researchgate.netnih.gov

| Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Molecular formula and mass-to-charge ratio. jchps.com |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms and chemical environment of protons and carbons. nih.govjchps.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov |

| Ultraviolet (UV) Spectroscopy | Information on conjugated systems. nih.gov |

While spectroscopic methods were powerful in determining the planar structure of this compound, establishing its absolute stereochemistry presented a significant challenge. mdpi.com Macrolides like this compound often contain multiple chiral centers and flexible ring systems, making the unambiguous assignment of the three-dimensional arrangement of atoms difficult based on NMR data (such as NOE experiments) alone. mdpi.com The initial reports established the connectivity but the exact spatial orientation of the substituents at the stereogenic centers remained uncertain. This ambiguity necessitated further investigation to define the true, biologically active form of the molecule.

Confirmation of this compound's Absolute Stereochemistry Through Total Synthesis

The definitive confirmation of a natural product's structure, particularly its absolute stereochemistry, is often achieved through total synthesis. nih.govbeilstein-journals.orgnih.gov In the case of this compound, several research groups undertook the challenge of its total synthesis. researchgate.netdntb.gov.ua By synthesizing various possible stereoisomers of the proposed structure and comparing their spectroscopic data and optical properties with those of the naturally isolated compound, the correct absolute configuration could be unequivocally established. researchgate.netresearchgate.net

The successful enantioselective total synthesis of (3S,16E,20E,23S)-(+)-eushearilide was achieved, and detailed spectroscopic analysis confirmed that the synthetic compound was identical to the natural product. researchgate.net This synthetic achievement not only provided the true structure of this compound but also enabled the synthesis of its various stereoisomers and derivatives for further structure-activity relationship (SAR) studies. researchgate.netresearchgate.netelsevierpure.com These studies have been crucial in exploring the antimicrobial potential of the this compound scaffold. nih.govresearchgate.net

The Pivotal Role of Synthetic Chemistry in Structural Revision and Validation

The total synthesis of natural products serves as the ultimate proof of a proposed structure. In the case of this compound, synthetic efforts were instrumental not only in confirming the correct structure but also in disproving the initially proposed one. The complexity of this compound, with its multiple stereocenters, made its stereochemical assignment a significant challenge.

To address this, researchers embarked on the ambitious task of synthesizing various stereoisomers of this compound. This systematic approach allowed for a direct comparison of the spectroscopic data of the synthetic isomers with that of the natural product. A key breakthrough was the enantioselective total synthesis of the newly proposed structure, (3S,16E,20E,23S)-(+)-eushearilide. researchgate.net

The successful synthesis of this specific isomer yielded a compound whose spectroscopic data were identical to that of naturally occurring this compound, thereby confirming its true structure. researchgate.net This achievement was made possible through the application of sophisticated synthetic methodologies, including:

Asymmetric Mukaiyama Aldol (B89426) Reaction: This reaction was crucial for establishing the correct stereochemistry at key positions within the molecule.

Schlosser-Modified Wittig Reaction: This olefination reaction was employed to construct the carbon-carbon double bonds with the correct geometry.

2-Methyl-6-nitrobenzoic anhydride-mediated macrolactonization: This method, also known as Shiina macrolactonization, was utilized for the challenging formation of the large macrolide ring present in this compound. researchgate.net

The synthesis of other stereoisomers, which did not match the natural product, further solidified the assignment and highlighted the indispensable role of total synthesis in the definitive structural elucidation of complex molecules. elsevierpure.com

Advanced Spectroscopic Analyses for Definitive Structural Assignment

While total synthesis provided the ultimate validation, advanced spectroscopic analyses were the guiding force behind the structural revision and final confirmation of this compound. The initial structural proposal was based on preliminary spectroscopic data. However, discrepancies between the expected and observed spectroscopic properties of the initially synthesized compounds prompted a more in-depth investigation.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including a suite of two-dimensional (2D) NMR experiments, was paramount in piecing together the correct connectivity and stereochemistry of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to map out the intricate network of proton and carbon atoms within the molecule.

Of particular importance were Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments provide information about the spatial proximity of atoms, which is critical for determining the relative stereochemistry of a molecule. Careful analysis of the NOESY data for the synthetic (3S,16E,20E,23S)-(+)-eushearilide and its comparison with the natural product provided unambiguous evidence for the correct spatial arrangement of the substituents around the macrolide core.

High-resolution mass spectrometry (HRMS) played a complementary role by confirming the elemental composition of this compound, ensuring that the proposed structure was consistent with its molecular formula.

The convergence of data from these advanced spectroscopic methods with the results from the total synthesis of the proposed revised structure provided an irrefutable assignment of the absolute and relative stereochemistry of this compound.

Table of Key Methodologies in the Structural Elucidation of this compound

| Methodology/Technique | Role in Structural Elucidation |

| Total Synthesis of Stereoisomers | Provided a definitive means of validating the proposed structure by comparing the spectroscopic data of synthetic and natural samples. |

| Asymmetric Mukaiyama Aldol Reaction | Enabled the controlled formation of key stereocenters in the synthetic route. |

| Schlosser-Modified Wittig Reaction | Facilitated the stereoselective construction of carbon-carbon double bonds. |

| Shiina Macrolactonization | Allowed for the efficient cyclization of the linear precursor to form the large macrolide ring. |

| High-Field 2D NMR (COSY, HSQC, HMBC) | Elucidated the complete covalent framework of the molecule by establishing proton-proton and proton-carbon correlations. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Determined the relative stereochemistry by identifying protons that are close to each other in space. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmed the elemental composition and molecular formula of this compound. |

Advanced Synthetic Strategies for Eushearilide and Its Analogs

Enantioselective Total Synthesis of Eushearilide

The enantioselective total synthesis of this compound aims to construct the natural product with the correct absolute configuration at its stereogenic centers, particularly at C3 and C23 mdpi.comnih.gov. Early synthetic efforts also played a crucial role in clarifying the correct configuration of the diene moiety mdpi.com. The synthesis often employs a convergent approach, assembling the complex macrolide from smaller, stereodefined fragments mdpi.com.

Strategic Disconnections and Retrosynthetic Planning

Retrosynthetic analysis of this compound typically involves disconnecting the macrocyclic ring to a linear seco acid precursor researchgate.netresearchgate.net. This seco acid contains the key functional groups and stereocenters required for macrolactonization and subsequent attachment of the phosphorylcholine (B1220837) moiety mdpi.comresearchgate.net. The carbon chain of the seco acid is strategically broken down into smaller fragments that can be synthesized efficiently and stereoselectively using established methodologies researchgate.net. For instance, the nonconjugated diene system and the stereogenic centers are often constructed in separate fragments before coupling mdpi.comresearchgate.net.

Key Synthetic Transformations and Methodologies Employed

The total synthesis of this compound relies on a repertoire of powerful synthetic reactions to establish the required carbon framework and stereochemistry. Several key transformations are consistently highlighted in successful synthetic routes.

Asymmetric Mukaiyama Aldol (B89426) Reactions

The asymmetric Mukaiyama aldol reaction is a pivotal transformation utilized to establish stereogenic centers, notably the C3 stereocenter in this compound mdpi.comnih.govresearchgate.netnih.govresearcher.lifefigshare.comresearchgate.netresearchgate.netacs.org. This reaction involves the nucleophilic addition of a silyl (B83357) enol ether to an aldehyde in the presence of a chiral Lewis acid catalyst or promoter, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds researchgate.netacs.org. The high enantio- and diastereoselectivity achievable with this method are crucial for the synthesis of complex natural products like this compound.

Julia-Kocienski Olefination in Diene Construction

The Julia-Kocienski olefination is frequently employed for the construction of the carbon-carbon double bonds within the nonconjugated diene system of this compound mdpi.comnih.govresearchgate.netresearcher.lifefigshare.comacs.orgucsb.edu. This modified Julia olefination variant, utilizing heteroaryl sulfones, is particularly valuable for its ability to reliably generate E-alkenes, which are present in the natural product's structure mdpi.comnih.govalfa-chemistry.com. The reaction typically involves the coupling of a sulfone with an aldehyde, followed by elimination to form the desired alkene nih.govalfa-chemistry.com. This methodology contributes to the convergent nature of the synthesis by allowing the assembly of alkene-containing fragments mdpi.com.

Shiina Macrolactonization for Macrocyclic Ring Closure

The formation of the 24-membered macrolactone ring is a critical and often challenging step in the synthesis of macrolide antibiotics. The Shiina macrolactonization, mediated by 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), is a highly effective method used for this macrocyclic ring closure in the synthesis of this compound mdpi.comnih.govresearchgate.netnih.govresearcher.lifefigshare.comresearchgate.netacs.orgucsb.educenmed.com. This method is known for its efficiency and ability to provide good yields of large-ring lactones under mild conditions cenmed.com. The macrolactonization of the seco acid precursor furnishes the macrocyclic core of this compound mdpi.comresearchgate.net.

Stereochemical Control and Diastereoselectivity in Synthetic Routes

Achieving precise stereochemical control is a paramount challenge in the synthesis of complex macrolides like this compound, which possess multiple stereogenic centers and geometric isomers. Stereoselective synthesis aims for the preferential formation of one stereoisomer over others. Diastereoselectivity, a type of stereoselectivity, involves the preferential formation of one diastereomer during a chemical reaction. chemistrydocs.comnumberanalytics.com Control over stereochemistry can be influenced by factors such as steric and electronic effects, stereoelectronic effects, and substrate-reagent interactions. chemistrydocs.comox.ac.uk

In the context of this compound synthesis, key steps often require careful control to establish the correct relative and absolute configurations at the stereogenic centers (such as C3 and C23) and the geometry of the double bonds (like the C16–C17 and C20–C21 double bonds). mdpi.comresearchgate.net For instance, the asymmetric Mukaiyama aldol reaction has been employed in the synthesis of 23-demethylthis compound, highlighting the use of asymmetric methods to control stereochemistry. mdpi.comresearchgate.netresearchgate.net The geometry of enolates can also influence diastereoselectivity in reactions. chemistrydocs.com

Synthesis of this compound Stereoisomers and Congeners

The synthesis of this compound and its various stereoisomers and structural congeners has been pursued to understand the relationship between structure and activity. mdpi.comresearchgate.netamr-insights.eunih.gov Synthetic strategies often involve convergent approaches, assembling the macrolide core from smaller, elaborately prepared fragments. Key reactions utilized in the synthesis of this compound congeners include the Julia–Kocienski olefination for carbon-carbon double bond formation, the asymmetric Mukaiyama aldol reaction for creating new stereocenters, and macrolactonization, often mediated by reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), to form the large lactone ring. mdpi.comresearchgate.netnih.gov

Different stereoisomers of this compound can arise from variations in the configurations at the stereogenic centers (e.g., C3 and C23) and the geometry of the double bonds (e.g., 16Z,20E or 16E,20E). mdpi.comresearchgate.net Synthetic efforts have targeted specific stereoisomers to investigate their individual properties. mdpi.comresearchgate.netamr-insights.eu

Preparation of 23-Demethylthis compound (Usharelide) and Related Derivatives

23-Demethylthis compound, also referred to as Usharelide, is a synthetically derived congener of this compound that lacks the methyl substituent at the C23 position. mdpi.comresearchgate.netamr-insights.euresearchgate.neteurekalert.org Its synthesis has been undertaken to explore the impact of this structural modification on biological activity. mdpi.comresearchgate.netamr-insights.eu

The synthesis of 23-demethylthis compound often follows a similar convergent strategy to that of natural this compound. mdpi.comresearchgate.net A synthetic plan for this derivative has been reported, involving the preparation of a seco acid precursor. mdpi.comresearchgate.net Key steps in the synthesis can include reactions like the Julia–Kocienski olefination and MNBA-mediated macrolactonization. mdpi.comresearchgate.net The asymmetric Mukaiyama aldol reaction has also been applied in the synthesis of this congener to establish the desired stereochemistry. mdpi.comresearchgate.netresearchgate.net

Synthetic Approaches to Other this compound Derivatives and Analogs

Beyond 23-demethylthis compound, synthetic efforts have aimed at preparing a range of other this compound derivatives and analogs. mdpi.comresearchgate.net These endeavors are typically driven by structure-activity relationship (SAR) studies, seeking to understand how modifications to the this compound structure affect its properties. researchgate.net The synthesis of these analogs often involves adapting the methodologies developed for the total synthesis of this compound and its stereoisomers. mdpi.comresearchgate.net This can include variations in the building blocks used or modifications to the functional groups present in the molecule. The preparation of macrolactone derivatives has been reported to evaluate the effect of different moieties on activity. mdpi.com

Challenges and Innovations in this compound Synthetic Chemistry

The synthesis of this compound and its analogs presents several challenges inherent to the construction of complex macrolide structures. These challenges include establishing multiple stereogenic centers with high fidelity, controlling the geometry of carbon-carbon double bonds, and efficiently forming the large macrolactone ring. consensus.app Balancing the construction of the carbon skeleton with the introduction and manipulation of functional groups is also a significant hurdle in complex natural product synthesis. consensus.app

Mechanistic and Structure Activity Relationship Sar Studies of Eushearilide

Experimental Design for SAR Studies of Eushearilide Derivatives

SAR studies of this compound derivatives involve a systematic approach encompassing the synthesis of modified compounds and the evaluation of their antimicrobial properties. researchgate.netnih.gov This experimental design allows researchers to correlate specific structural changes with observed biological activity.

Systematic Modification of this compound Scaffold

Systematic modification of the this compound scaffold is a crucial step in SAR studies. nih.govnih.gov This involves the synthesis of various congeners and stereoisomers of this compound. For instance, researchers have synthesized 23-demethylthis compound to investigate the effect of the methyl substituent at the C23 carbon on antimicrobial activity. nih.govmdpi.com The total synthesis of this compound and its diastereomers with different configurations at the stereogenic centers (C3 and C23) and the double bond geometry (C16–C17) has been achieved, providing a panel of compounds for SAR analysis. nih.govmdpi.com Synthetic methodologies, such as Julia–Kocienski olefination, asymmetric Mukaiyama aldol (B89426) reaction, and macrolactonization, are employed to create these structural variations. mdpi.comresearcher.liferesearchgate.net

Evaluation of Antimicrobial Activity of this compound Congeners

The antimicrobial activity of this compound congeners is evaluated against a wide range of fungi and bacteria. researchgate.netmdpi.comnih.govamr-insights.eu This typically involves in vitro susceptibility testing to determine the minimum inhibitory concentration (MIC) of each compound against various microbial strains. nih.govmdpi.comnih.gov Tested organisms have included human pathogens such as Candida albicans, Cryptococcus neoformans, Aspergillus spp., Trichophyton spp., methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE). researchgate.netmdpi.comnih.govamr-insights.euresearchgate.net These evaluations provide data to understand the spectrum of activity and the potency of each this compound derivative. mdpi.com

Data from antimicrobial evaluations can be presented in tables to clearly show the activity profiles of different congeners. For example, studies have reported MIC values for various this compound derivatives against specific fungal and bacterial strains. mdpi.com

Table 1: Summary of Antimicrobial Activity of Selected this compound Congeners

Elucidation of Key Structural Determinants for Biological Activity

Through SAR studies, researchers aim to elucidate the key structural determinants within the this compound molecule that are essential for its biological activity.

Influence of Macrolactone Ring Size and Conformation on Activity

This compound possesses a 24-membered macrolactone framework. researchgate.netnih.gov The size and conformation of macrolactone rings are known to influence the biological activity of macrolide antibiotics. researchgate.netacs.orgnih.gov While the provided search results specifically mention the 24-membered ring of this compound researchgate.netnih.gov and discuss macrolactonization techniques mdpi.comresearcher.liferesearchgate.net, direct comparative data on the influence of different macrolactone ring sizes derived from this compound modifications is not explicitly detailed in the provided snippets. However, the synthesis of macrolides with various ring sizes is a common approach in natural product chemistry and SAR studies. researchgate.netacs.orgacs.org

Significance of Diene Configuration (16Z,20E vs. 16E,20E)

The configuration of the nonconjugated diene moiety at the C16 and C20 carbons is a significant structural feature of this compound. The originally proposed structure had a (16Z,20E) configuration, but detailed analyses later revealed that natural this compound comprises a (16E,20E) configuration. nih.gov SAR studies have involved the synthesis and evaluation of stereoisomers with both (16Z,20E) and (16E,20E) diene configurations to understand their impact on antimicrobial activity. researchgate.netnih.gov Comparing the activity of these stereoisomers helps to determine the importance of the diene geometry for biological function. researchgate.netnih.gov

Role of the Phosphorylcholine (B1220837) Ester Group in Biological Interaction

The presence of a phosphorylcholine group at the C3 carbon is a distinctive feature of this compound. researchgate.netnih.gov This moiety is uncommon in macrolide antibiotics but is observed in some fungal metabolites. researchgate.net Studies have investigated the effect of the phosphorylcholine moiety on the antimicrobial activity of this compound congeners. nih.gov For example, macrolactone derivatives lacking the phosphorylcholine group have been used for comparison to evaluate its contribution to activity. nih.gov The phosphorylcholine group, being a charged and polar headgroup, is likely involved in interactions with biological membranes or target molecules. acs.org Its presence can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. acs.org

Impact of Peripheral Substituents (e.g., C23 Methyl Group)

Structure-activity relationship studies of this compound and its derivatives have been conducted to understand how modifications to its chemical structure affect its antimicrobial activity. One area of investigation has focused on the impact of peripheral substituents, such as the methyl group at the C23 position. The synthesis of a novel this compound derivative, 23-demethylthis compound, was undertaken specifically to explore the effect of this methyl substituent on antimicrobial activity mdpi.comresearchgate.net. These studies aim to identify structural features crucial for potent activity and to guide the design of novel lead compounds mdpi.comresearchgate.net.

Investigation of this compound's Cellular and Molecular Targets

Understanding the cellular and molecular targets of this compound is essential for elucidating its mechanism of action and for rational drug design. Research has explored its effects on both fungal and bacterial pathogens.

Hypothesized Mechanisms of Antifungal Action

This compound was initially isolated based on its antifungal activity researchgate.netnih.gov. It has shown activity against a variety of fungi and yeasts, including human pathogens such as Aspergillus fumigatus, Trichophyton spp., and Candida spp. researchgate.netnih.gov. One hypothesized mechanism for the antifungal activity involves the inhibition of respiration in freshly isolated rat liver mitochondria nais.net.cn. This compound is a 24-membered macrolide with a non-conjugated diene and a choline (B1196258) phosphate (B84403) ester moiety researchgate.netnih.gov. The presence of a polyene macrolide structure is often associated with interactions with fungal membrane sterols, such as ergosterol, which is a common target for antifungal agents like amphotericin B and natamycin (B549155) researchgate.netnih.gov. While the precise molecular target(s) in fungi require further detailed investigation, the observed inhibition of respiration suggests an interference with vital cellular processes nais.net.cn.

Research into Antibacterial Mechanisms, Including Multi-Drug Resistant Strains

While initially recognized for its antifungal properties, this compound and its congeners have also demonstrated a range of antimicrobial activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) mdpi.comresearchgate.net. The mechanisms by which this compound exerts antibacterial effects, particularly against multi-drug resistant strains, are an active area of research. Bacterial resistance mechanisms are diverse and include enzymatic degradation of antibiotics, alteration of drug targets, reduced cell permeability, and active efflux pumps nih.govmdpi.comfrontiersin.orgmdpi.com. The activity of this compound against resistant strains suggests potential mechanisms that may bypass common resistance pathways. Further research is needed to pinpoint the specific molecular targets and mechanisms involved in its antibacterial action against these challenging pathogens.

Computational Approaches to this compound SAR and Mechanism

Computational methods play a significant role in modern drug discovery and mechanistic studies, complementing experimental approaches in understanding the SAR and potential mechanisms of action of compounds like this compound researchmap.jpmdpi.comnih.govbiorxiv.orgscielo.sa.crcsj.jpresearchmap.jp.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural features of a series of compounds with their biological activity csj.jpresearchmap.jpblogspot.com. By applying QSAR techniques to this compound derivatives, researchers can identify specific molecular descriptors that are statistically associated with antimicrobial potency. This can help in understanding which parts of the this compound structure are most important for its activity and can guide the design of new, more potent analogs csj.jpblogspot.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand (like this compound) to a potential biological target protein mdpi.comnih.govbiorxiv.orgscielo.sa.crnih.gov. Molecular docking provides a static view of the potential binding pose, while molecular dynamics simulations assess the stability and dynamics of the ligand-target complex over time under simulated physiological conditions nih.govbiorxiv.orgscielo.sa.crnih.gov. These methods can be used to hypothesize potential protein targets for this compound by screening against databases of known protein structures or homology models mdpi.comnih.gov. By analyzing the predicted interactions and binding energies, researchers can gain insights into the likely molecular targets and the nature of the interactions driving the observed antimicrobial activity mdpi.comnih.govbiorxiv.orgscielo.sa.cr. While specific molecular docking and dynamics studies focused solely on this compound's interaction with its confirmed targets were not extensively detailed in the provided search results, these techniques are commonly applied in the field to investigate the mechanisms of antimicrobial compounds mdpi.comnih.govbiorxiv.orgscielo.sa.cr.

Analytical Methodologies and Spectroscopic Research in Eushearilide Studies

Advanced Spectroscopic Techniques for Comprehensive Structure Analysis

The definitive structure of Eushearilide was established through a combination of detailed spectroscopic investigations. researchgate.net These techniques provide a complete picture, from the elemental composition to the precise three-dimensional arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the initial identification of this compound and its related metabolites. This method provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in establishing the molecular formula of this compound as C₃₁H₅₄NO₉P. researchgate.net This technique measures the mass-to-charge ratio with extreme precision, allowing for the unambiguous assignment of a molecular formula, distinguishing it from other compounds with the same nominal mass. Similar HRMS analysis has been applied to identify related congeners, confirming their structural resemblance to this compound. researchgate.net The accuracy of HRMS provides the foundational data upon which further structural elucidation by other spectroscopic methods is built.

Table 1: HRMS Data for this compound

| Compound | Molecular Formula | Ion | Analysis Method |

|---|

This table is based on data reported in foundational studies of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex stereochemistry of this compound. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are required to assign all proton and carbon signals and to determine the relative configuration of the molecule's numerous chiral centers. researchgate.net

The structure of this compound, a 24-membered macrolide, was determined through extensive NMR analysis. researchgate.netnih.gov Key 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the carbon skeleton and the placement of functional groups.

Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of protons, which is essential for assigning the relative stereochemistry of the molecule. mdpi.comresearchgate.net By observing NOE correlations, researchers can determine which substituents are on the same face of the ring system. This detailed analysis was vital in confirming the final, correct structure of naturally occurring this compound. researchgate.net

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |

|---|---|---|

| 1 | 173.5 | - |

| 2 | 35.8 | 2.45 (m) |

| 3 | 74.2 | 5.05 (m) |

| 5 | 70.1 | 3.80 (m) |

| 16 | 132.5 | 5.40 (m) |

| 17 | 128.9 | 5.55 (m) |

| 20 | 129.5 | 5.48 (m) |

| 21 | 134.1 | 5.62 (m) |

| 23 | 36.9 | 1.80 (m) |

Note: This table presents a selection of key NMR data for illustrative purposes, based on published findings. The complete assignment involves data for all 31 carbons and associated protons.

Vibrational and electronic spectroscopy, specifically Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy, provide complementary information that confirms the presence of key functional groups within the this compound structure. researchgate.net

The UV spectrum of this compound in methanol (B129727) shows an absorption maximum (λmax) at 232 nm, which is characteristic of the non-conjugated diene system within the macrolide ring. researchgate.net This confirms the presence of the double bonds identified by NMR.

IR spectroscopy is used to identify specific bond vibrations, which correspond to functional groups. The IR spectrum of this compound reveals characteristic absorption bands indicating the presence of hydroxyl (-OH), ester carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities, corroborating the structural features determined by NMR and MS. researchgate.net

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations | Implied Structural Feature |

|---|---|---|

| UV (in MeOH) | λmax at 232 nm | Non-conjugated diene |

| IR | ~3400 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |

| IR | ~1730 cm⁻¹ | C=O stretching (ester) |

| IR | ~1650 cm⁻¹ | C=C stretching (alkene) |

Chromatographic Separations for this compound and its Congeners

The isolation of this compound from the producing organism, Eupenicillium shearii, requires sophisticated chromatographic techniques to separate the target compound from a complex mixture of other metabolites. nih.gov

The purification of this compound typically involves a multi-step chromatographic process. An initial extraction from the fungal culture is followed by fractionation using column chromatography. Preparative High-Performance Liquid Chromatography (HPLC) is a critical final step for obtaining highly pure this compound. springernature.comspringernature.com This process often utilizes different chromatographic modes, such as normal-phase and reversed-phase, to achieve effective separation from structurally similar congeners. nih.gov

Analytical HPLC is then used to assess the purity of the isolated compound. By using a standardized method, a single, sharp peak in the chromatogram indicates a high degree of purity, which is essential for accurate spectroscopic analysis and further research.

Chemical Derivatization in this compound Research

Chemical derivatization plays a significant role in this compound research, particularly for confirming its structure and for conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov SAR studies involve synthesizing a series of related compounds (derivatives or analogs) to determine which parts of the molecule are essential for its biological function.

In the context of this compound, researchers have synthesized a novel derivative, 23-demethylthis compound, to investigate the role of the methyl group at the C23 position. researchgate.net The synthesis of various stereoisomers of this compound has also been accomplished. researchgate.net By creating these derivatives and analogs, scientists can systematically probe the structural requirements for the compound's activity, which provides valuable information for the potential design of new agents. researchgate.netnih.gov

Strategies for Enhancing Analyte Detectability and Structural Information

In the analysis of complex natural products like this compound, enhancing the detectability of the analyte and maximizing the structural information obtained from spectroscopic analyses are critical. While specific studies detailing the enhancement of this compound detectability are not prevalent, general advanced analytical strategies are applicable and likely employed in its study.

High-resolution mass spectrometry (HRMS) is a cornerstone technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This level of precision is crucial for distinguishing between isobaric compounds and confirming molecular formulas. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of a selected ion and analysis of the resulting fragment ions. This technique can provide detailed information about the connectivity of atoms within the this compound molecule, helping to piece together its complex structure. The fragmentation patterns can be particularly informative for identifying the choline (B1196258) phosphate (B84403) ester group and the polyketide backbone. Multidimensional mass fingerprinting techniques, which utilize tandem mass spectrometry, can increase the chemical specificity of mass spectral profiles, which is especially useful when dealing with complex biological matrices. rsc.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), have been instrumental in assembling the complete chemical structure of this compound. These methods reveal correlations between protons and carbons, allowing for the unambiguous assignment of signals and the determination of the molecule's connectivity and stereochemistry.

The table below summarizes key analytical techniques and their specific applications in the study of this compound.

| Analytical Technique | Application in this compound Analysis | Potential for Enhanced Detectability/Information |

| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass and elemental composition. | Increased confidence in molecular formula assignment. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation analysis for connectivity information. | Detailed insights into substructures like the choline phosphate ester. |

| 2D Nuclear Magnetic Resonance (NMR) | Complete assignment of proton and carbon signals; determination of stereochemistry. | Unambiguous structural elucidation and conformational analysis. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., esters, hydroxyls). | Confirmation of key chemical moieties within the macrolide structure. |

| Ultraviolet (UV) Spectroscopy | Detection of chromophores, such as conjugated systems. | Information on the electronic structure of the molecule. |

Derivatization for Specific Mechanistic Probes

The synthesis of derivatives of a natural product is a powerful strategy for probing its mechanism of action and understanding structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophoric elements responsible for its antifungal properties.

A notable example in the study of this compound is the synthesis of 23-demethylthis compound. researchgate.net This derivative was specifically designed to investigate the role of the methyl group at the C23 position on the compound's antimicrobial activity. By comparing the antifungal efficacy of 23-demethylthis compound with that of the natural this compound, researchers can deduce the importance of this specific structural feature for its biological function. researchgate.net Such studies are crucial for the design of novel and more potent antifungal agents based on the this compound scaffold.

The creation of chemical probes through derivatization can also be used to identify the molecular target of this compound within the fungal cell. d-nb.infonih.gov For instance, a fluorescent dye could be attached to a non-essential part of the this compound molecule. The resulting fluorescent probe could then be used in cellular imaging studies to visualize its localization within fungal cells, providing clues about its site of action. bohrium.com Similarly, photo-affinity labels or biotin (B1667282) tags could be incorporated to facilitate the identification of binding partners through pull-down assays and subsequent proteomic analysis. While specific examples of such advanced probes for this compound are not yet reported in the literature, these are established chemical biology approaches for elucidating the mechanisms of action of bioactive natural products. nih.gov

The table below outlines the types of derivatization and their potential applications in creating mechanistic probes for this compound.

| Derivatization Strategy | Purpose | Potential Application for this compound |

| Synthesis of Analogs (e.g., 23-demethylthis compound) | Structure-Activity Relationship (SAR) studies. | To determine the importance of specific functional groups for antifungal activity. researchgate.net |

| Attachment of a Fluorescent Tag | Cellular localization studies. | To visualize the distribution of this compound within fungal cells and identify its target organelle or cellular compartment. bohrium.com |

| Incorporation of a Photo-affinity Label | Covalent cross-linking to the biological target. | To irreversibly bind this compound to its target protein for subsequent identification. |

| Addition of a Biotin Tag | Affinity-based purification of the target. | To isolate the this compound-target complex from a cell lysate for identification. |

Future Directions and Emerging Research Avenues for Eushearilide

Deepening Mechanistic Understanding of Eushearilide's Biological Actions

A fundamental priority for future research is to elucidate the precise molecular mechanisms through which this compound exerts its antimicrobial effects. While its efficacy is established, the specific cellular components it interacts with remain largely uncharacterized.

The current understanding of this compound's mechanism of action is limited. As a macrolide, its antibacterial effects are hypothesized to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a common mechanism for this class of antibiotics which blocks the translation of messenger RNA (mRNA) wikipedia.orgnih.govyoutube.com. For its antifungal activity, a likely mechanism, common to other antifungal agents, could be the disruption of the fungal cell membrane's integrity, possibly by targeting ergosterol synthesis or function lumenlearning.comebsco.com.

However, no specific studies have yet confirmed these targets for this compound. Future research must employ modern target identification methodologies to pinpoint its binding partners and affected pathways. Key research approaches should include:

Affinity-based proteomics: Synthesizing this compound-based probes to capture and identify binding proteins within bacterial and fungal cells rsc.orgnih.gov.

Chemical-genomic profiling: Using genome-wide deletion or overexpression libraries (e.g., in Saccharomyces cerevisiae or pathogenic fungi) to identify genes that confer hypersensitivity or resistance to this compound, thereby implicating specific pathways nih.gov.

Metabolomic and transcriptomic analyses: Comparing the metabolic and gene expression profiles of microbes treated with this compound against untreated controls to reveal perturbations in key cellular processes nih.gov.

Identifying the specific targets will not only explain its potent antimicrobial activity but also enable the rational design of more effective derivatives and help anticipate potential toxicities.

The emergence of antimicrobial resistance is a critical challenge in medicine. Although no resistance to this compound has been reported clinically, it is crucial to proactively investigate potential resistance mechanisms. Based on known resistance mechanisms to other macrolides and antifungals, research should focus on several potential avenues:

Target Site Modification: In bacteria, resistance to macrolides often arises from enzymatic modification (methylation) of the ribosomal RNA binding site, which prevents the drug from binding effectively youtube.comyoutube.com. In fungi, mutations in the genes of the ergosterol biosynthesis pathway can reduce drug efficacy mdpi.com.

Active Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily or the major facilitator superfamily (MFS), is a common mechanism in both bacteria and fungi to actively remove the drug from the cell youtube.comclinpgx.org.

Enzymatic Inactivation: Although less common for macrolides, the possibility of bacterial or fungal enzymes capable of degrading or modifying this compound cannot be ruled out.

Studies involving long-term exposure of microbial cultures to sub-lethal concentrations of this compound could be used to select for resistant mutants, whose genomes can then be sequenced to identify the mutations responsible for the resistance phenotype.

Exploration of this compound's Potential Beyond Antimicrobial Activity

While current research has focused on the antimicrobial properties of this compound, many natural product macrolides exhibit a wider range of biological activities, including anti-inflammatory, antiviral, and cytotoxic (anti-cancer) effects wikipedia.orgmdpi.com. The unique structure of this compound warrants a systematic exploration of its potential in other therapeutic areas.

Future screening programs should assess this compound and its synthetic analogs against various human cancer cell lines to determine any cytotoxic or anti-proliferative effects mdpi.com. Additionally, its immunomodulatory potential could be investigated by examining its effect on cytokine production in immune cells mdpi.com. Given that other microbial natural products have shown promise as antiviral agents, screening this compound against a panel of viruses could unveil new therapeutic applications nih.govnih.gov. The discovery of any such activities would open up entirely new research trajectories for this class of molecules.

Innovative Synthetic Chemistry for this compound Analog Development

The total synthesis of this compound has been successfully achieved, providing a platform for creating structural analogs nih.govelsevierpure.comacs.org. Key reactions in its synthesis include the asymmetric Mukaiyama aldol (B89426) reaction, Julia-Kocienski olefination, and 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)-mediated macrolactonization (also known as Shiina macrolactonization) acs.orgmdpi.com. Building on this foundation, modern synthetic methodologies can accelerate the discovery of next-generation this compound-based therapeutics.

| Key Synthetic Reaction | Purpose in this compound Synthesis | Reference |

| Asymmetric Mukaiyama Aldol Reaction | Establishes key stereocenters in the molecule's backbone. | nih.govmdpi.com |

| Julia-Kocienski Olefination | Connects different fragments of the molecule to build the carbon chain. | nih.govmdpi.com |

| Shiina Macrolactonization (MNBA-mediated) | Forms the large 24-membered macrolide ring structure. | elsevierpure.commdpi.com |

Future synthetic efforts should focus on improving efficiency and sustainability. Cascade reactions, where multiple chemical transformations occur in a single step without isolating intermediates, could significantly shorten the synthetic route to this compound analogs nih.gov. Designing a cascade sequence could reduce the number of purification steps, saving time and resources.

Furthermore, applying the principles of green chemistry is essential for sustainable pharmaceutical development unibo.itmdpi.com. This includes using environmentally benign solvents, reducing waste by improving atom economy, and utilizing catalytic rather than stoichiometric reagents nih.gov. Exploring enzymatic or chemo-enzymatic steps could also offer milder and more selective reaction conditions.

To rapidly explore the structure-activity relationship (SAR) of this compound, high-throughput synthesis methods are needed. Flow chemistry, where reactions are performed in continuous streams within a reactor, offers precise control over reaction conditions, improved safety, and ease of scalability researchgate.netresearchgate.net.

Integrating flow chemistry with automated synthesis platforms would enable the creation of large libraries of this compound analogs syrris.comchemrxiv.org. An automated system could systematically modify different parts of the this compound scaffold—such as the macrolide ring, the side chains, or the phosphorylcholine (B1220837) group—and generate hundreds of distinct compounds for biological screening. This approach would dramatically accelerate the identification of derivatives with enhanced potency, broader spectrum of activity, or improved pharmacological properties.

Advancements in Biosynthetic Pathway Elucidation and Engineering

A comprehensive understanding of the biosynthetic pathway of this compound is fundamental for its sustainable production and the generation of novel derivatives. The producing organism, Eupenicillium shearii, likely harbors a complex enzymatic machinery responsible for the assembly of this unique macrolide. Modern biological techniques offer powerful tools to unravel this pathway and engineer the fungus for improved yields and novel compound generation.

The advent of "omics" technologies has revolutionized the study of fungal secondary metabolism. buckingham.ac.ukmaastrichtuniversity.nl A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in characterizing the Eupenicillium shearii strain that produces this compound.

Genomics: High-quality genome sequencing of E. shearii will be the first step in identifying the biosynthetic gene cluster (BGC) responsible for this compound production. Fungal secondary metabolite genes are typically clustered together in the genome, encoding for backbone enzymes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), as well as tailoring enzymes that modify the initial scaffold. Bioinformatic tools can mine the genomic data to predict putative BGCs.

Transcriptomics: RNA-sequencing (RNA-seq) can provide a snapshot of the genes that are actively being expressed under specific culture conditions. By comparing the transcriptomes of E. shearii under this compound-producing and non-producing conditions, researchers can identify the genes within the predicted BGC that are upregulated during biosynthesis. This provides strong evidence for the involvement of that cluster in this compound production.

Proteomics: This technique focuses on the large-scale study of proteins. By analyzing the proteome of E. shearii, researchers can identify the enzymes that are present during this compound biosynthesis, further confirming the functional roles of the genes within the BGC.

Metabolomics: The comprehensive analysis of the metabolome, the complete set of small-molecule metabolites, can track the accumulation of this compound and potential biosynthetic intermediates. This data can be correlated with genomic and transcriptomic data to build a comprehensive model of the biosynthetic pathway.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Expected Outcome |

|---|---|---|

| Genomics | Sequencing and analysis of the Eupenicillium shearii genome. | Identification of the putative this compound biosynthetic gene cluster (BGC). |

| Transcriptomics | Comparative analysis of gene expression under varying culture conditions. | Pinpointing the active genes within the BGC during this compound production. |

| Proteomics | Identification and quantification of proteins expressed during biosynthesis. | Confirmation of the enzymatic machinery involved in the pathway. |

| Metabolomics | Profiling of small-molecule metabolites, including intermediates. | Elucidation of the step-by-step assembly of the this compound molecule. |

Heterologous Expression: The entire this compound BGC can be cloned and transferred into a more genetically tractable fungal host, such as Aspergillus nidulans or Aspergillus oryzae. These hosts have well-established genetic tools and are often used for the industrial production of secondary metabolites. Successful heterologous expression would not only confirm the identity of the BGC but also provide a platform for optimizing production and for pathway engineering.

Pathway Engineering: With the BGC housed in a suitable host, researchers can begin to modify the biosynthetic pathway. This could involve:

Gene Knockouts: Deleting genes encoding for specific tailoring enzymes to accumulate biosynthetic intermediates or to generate novel derivatives lacking certain functional groups.

Enzyme Engineering: Modifying the catalytic domains of the PKS or other enzymes to alter their substrate specificity, leading to the incorporation of different building blocks and the creation of a diverse library of this compound analogs.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The vast and complex datasets generated by omics technologies and synthetic biology experiments can be effectively analyzed and leveraged through the application of artificial intelligence (AI) and machine learning (ML). maastrichtuniversity.nlcas.orgfnasjournals.com These computational approaches are poised to accelerate the discovery and optimization of this compound and its derivatives.

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the structural or physicochemical properties of a series of compounds with their biological activities. acs.orgnih.govnih.gov By training a QSAR model on a dataset of known this compound analogs and their corresponding antifungal or antibacterial activities, researchers can predict the activity of new, untested compounds. This allows for the prioritization of synthetic efforts towards the most promising candidates.

Generative Models for De Novo Design: Deep learning approaches, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known bioactive molecules to learn the underlying rules of chemical space. acs.orgresearchgate.nettue.nlnih.govnih.govnih.gov These models can then be used to generate novel molecular structures that are predicted to have desirable properties. In the context of this compound, a generative model could be fine-tuned on a library of macrolide antibiotics to design novel this compound-like scaffolds with potentially improved activity or pharmacokinetic properties.

Table 2: AI/ML in this compound Analog Design

| AI/ML Technique | Application | Goal |

|---|---|---|

| QSAR Modeling | Correlate structural features of this compound analogs with their bioactivity. | Predict the activity of novel, unsynthesized analogs to guide synthesis. |

| Generative Models (RNNs, GANs) | Learn the chemical space of macrolide antibiotics to design new molecules. | Generate novel this compound-like scaffolds with desired therapeutic properties. |

AI and ML can also be employed to mine large biological and chemical datasets for the discovery of entirely new compounds with scaffolds similar to this compound.

Metabolomics Data Analysis: Machine learning algorithms can be applied to analyze complex metabolomics data from various fungal extracts to identify spectral signatures that are characteristic of this compound-like molecules. medium.com This can help to prioritize extracts for further chemical investigation and isolation of novel compounds. This approach can accelerate the discovery of new natural products with therapeutic potential. buckingham.ac.ukresearchgate.net

Q & A

Q. What are the established protocols for synthesizing Eushearilide, and how can researchers ensure reproducibility?

- Methodological Answer: Synthesis protocols should include step-by-step reaction conditions (solvents, catalysts, temperatures) and purification methods (e.g., column chromatography, recrystallization). To ensure reproducibility, document all deviations and validate outcomes using spectroscopic techniques (NMR, IR, MS) and chromatographic purity checks (HPLC). Cross-reference protocols with peer-reviewed studies and adhere to journal guidelines for experimental transparency (e.g., detailed "Materials and Methods" sections) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer: Use a combination of:

- Spectroscopy: 1H/13C NMR for structural confirmation, HRMS for molecular weight.

- Chromatography: HPLC/UPLC with UV/ELSD detectors for purity assessment.

- Crystallography: Single-crystal XRD for absolute stereochemical determination.

Validate results against synthetic standards and report detection limits, instrument calibration data, and statistical variability (e.g., %RSD for replicate analyses) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across different studies?

- Methodological Answer: Conduct a systematic review of experimental variables:

- Assay Conditions: Compare cell lines, incubation times, and control groups.

- Compound Integrity: Verify batch-to-batch consistency (e.g., stability under assay conditions).

- Statistical Rigor: Apply meta-analysis tools to assess effect sizes and heterogeneity.

Replicate conflicting studies under standardized protocols and report discrepancies in supplementary materials .

Q. What strategies optimize this compound’s yield in multi-step synthesis, particularly for stereochemically complex intermediates?

- Methodological Answer:

- Reaction Optimization: Use design-of-experiments (DoE) to test variables (e.g., temperature, solvent polarity).

- Catalyst Screening: Evaluate chiral catalysts (e.g., organocatalysts, transition-metal complexes) for enantioselectivity.

- In-Situ Monitoring: Employ techniques like FTIR or LC-MS to track intermediate formation.

Document failed attempts and share raw data (e.g., chromatograms, spectra) in supplementary files to aid troubleshooting .

Q. How can researchers validate this compound’s mechanism of action when preliminary data conflicts with existing theoretical models?

- Methodological Answer:

- Hypothesis Testing: Use knock-out/knock-in models (e.g., CRISPR) to isolate target pathways.

- Biophysical Assays: Surface plasmon resonance (SPR) or ITC for binding affinity measurements.

- Computational Modeling: Molecular docking or MD simulations to predict binding poses.

Address contradictions by integrating orthogonal datasets and publishing negative results to refine hypotheses .

Data Management & Reporting

Q. How should large-scale datasets (e.g., omics studies) involving this compound be structured for peer review?

- Methodological Answer:

- Raw Data: Deposit in public repositories (e.g., NCBI GEO, ChEMBL) with persistent identifiers (DOIs).

- Processed Data: Include normalization methods, statistical scripts (R/Python), and version control logs.

- Supplementary Tables: Summarize key findings (e.g., IC50 values, fold-changes) with error margins.

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repository guidelines .

Q. What criteria determine whether contradictory results warrant publication in high-impact journals?

- Methodological Answer: Contradictory findings are publishable if they:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.